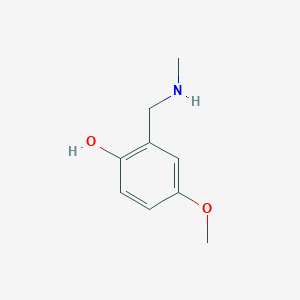

4-Methoxy-2-((methylamino)methyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

4-methoxy-2-(methylaminomethyl)phenol |

InChI |

InChI=1S/C9H13NO2/c1-10-6-7-5-8(12-2)3-4-9(7)11/h3-5,10-11H,6H2,1-2H3 |

InChI Key |

ASPFOIBRMXOALL-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=C(C=CC(=C1)OC)O |

Origin of Product |

United States |

General Context of Substituted Phenolic Amines in Organic and Medicinal Chemistry

Substituted phenolic amines are a broad class of organic compounds characterized by a phenol (B47542) core (a hydroxyl group attached to a benzene (B151609) ring) and an amine-containing substituent. This structural motif is prevalent in numerous biologically active molecules, both natural and synthetic. In nature, this framework is famously represented by catecholamines (e.g., dopamine, norepinephrine, and epinephrine), which function as essential neurotransmitters and hormones. kbkg.com The presence of both a hydroxyl (phenolic) and an amino group imparts a combination of hydrogen-bonding capabilities, acid-base properties, and potential for redox activity, making them versatile scaffolds for interacting with biological targets. kbkg.comthetaxadviser.com

In medicinal chemistry, the phenolic amine structure is a cornerstone for the design of new therapeutic agents. These compounds are explored for a wide range of applications, leveraging their ability to mimic natural signaling molecules or to interact with enzymes and receptors. kbkg.com In organic synthesis, they serve as valuable intermediates and building blocks. The amine and hydroxyl groups can be chemically modified, allowing for the construction of more complex molecular architectures, including alkaloids, dyes, and polymers. mdpi.com

Rationale for In Depth Academic Investigation of 4 Methoxy 2 Methylamino Methyl Phenol

The academic interest in 4-Methoxy-2-((methylamino)methyl)phenol stems from the combined chemical functionalities present in its structure. The rationale for its investigation can be broken down into several key areas:

Synthetic Utility: As a Mannich base, the compound is a versatile building block. The aminomethyl group can be a target for further reactions, allowing for the introduction of more complex substituents or the formation of heterocyclic ring systems, which are common in pharmaceuticals. thermofisher.com

Biological Activity Potential: The phenolic moiety is a well-known structural alert for antioxidant activity, as the hydroxyl group can donate a hydrogen atom to scavenge free radicals. Research on related methoxyphenol-containing Schiff bases and Mannich bases has demonstrated significant antioxidant and antibacterial properties. atlantis-press.comresearchtrend.net For example, Mannich bases derived from eugenol (B1671780), another methoxyphenol, have been investigated for their potential as pesticides and plant growth regulators. scitepress.org

Ligand Development and Catalysis: The presence of nitrogen and oxygen donor atoms makes the molecule an excellent candidate as a ligand for coordinating with metal ions. The resulting metal complexes could possess interesting catalytic properties, useful for promoting various organic reactions.

Materials Science: The bifunctional nature of the molecule (a reactive phenol (B47542) and an amine) suggests its potential use as a monomer in polymerization reactions. This could lead to the development of new polymers with tailored properties, such as thermal stability or specific surface-binding capabilities. Furthermore, the ortho-methoxyphenol unit has been identified as a stable and effective reagent for bioconjugation, highlighting the utility of this core structure in creating complex biomaterials. nih.gov

The specific placement of the methoxy (B1213986) group influences the electronic properties and reactivity of the phenol ring, making this compound a distinct target for study compared to other isomers or related structures.

Overview of Current Research Landscape and Unexplored Avenues

Strategies for the Formation of the Methylamino C-N Bond

The construction of the C-N bond in the target molecule is a critical step that can be approached through several classic organic reactions. These methods differ in their precursors and intermediates but all aim to install the (methylamino)methyl group onto the phenolic backbone.

Reductive amination is a widely used and efficient method for forming C-N bonds. researchgate.netorganic-chemistry.org This approach typically involves a two-step, one-pot sequence starting from an aldehyde precursor. For the synthesis of this compound, the logical starting material is 4-methoxy-2-hydroxybenzaldehyde.

| Starting Material | Reagents | Intermediate | Reducing Agent | Product |

|---|---|---|---|---|

| 4-methoxy-2-hydroxybenzaldehyde | Methylamine (B109427) (CH₃NH₂) | Schiff Base (Imine) | Sodium Borohydride (B1222165) (NaBH₄) | This compound |

An alternative strategy involves the formation of the C-N bond via a nucleophilic substitution reaction. This pathway requires a precursor where a methyl group, attached to the phenolic ring at the 2-position, is functionalized with a good leaving group, such as a halide.

The synthesis would begin with 4-methoxyphenol (B1676288), which can be chloromethylated at the ortho-position to the hydroxyl group to form 2-(chloromethyl)-4-methoxyphenol. In the subsequent key step, this benzylic halide is treated with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion to form the desired this compound. This type of reaction is a fundamental method for amine synthesis. A related process involves the nucleophilic substitution on a quaternary ammonium (B1175870) salt formed after a Mannich reaction, where a group is displaced by a nucleophile like sodium hydroxide. usu.ac.idusu.ac.id

| Precursor | Nucleophile | Leaving Group | Product |

|---|---|---|---|

| 2-(chloromethyl)-4-methoxyphenol | Methylamine (CH₃NH₂) | Chloride (Cl⁻) | This compound |

The Mannich reaction is a three-component condensation reaction that provides a direct route to aminomethylated phenols. wikipedia.orgthermofisher.com This one-pot synthesis involves the reaction of a compound with an acidic proton (in this case, 4-methoxyphenol), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (methylamine). thermofisher.comscitepress.org

The reaction mechanism starts with the formation of an electrophilic iminium ion from formaldehyde and methylamine. wikipedia.org The electron-rich phenol (B47542) ring of 4-methoxyphenol then attacks this iminium ion in an electrophilic aromatic substitution. The hydroxyl group of the phenol directs the substitution to the ortho position, resulting in the direct formation of this compound, which is also known as a Mannich base. thermofisher.comscitepress.org This method is often highly efficient for producing such aminomethylated derivatives. scitepress.org While the direct reaction with methylamine yields the desired secondary amine, sometimes tertiary amines are formed as intermediates or side products, which may require subsequent demethylation or other modifications, though this is less common when a primary amine is used as the starting material.

Synthesis from Phenolic Starting Materials

4-Methoxyphenol is an ideal starting material for the synthesis of the target compound, primarily through the Mannich reaction as described in section 2.1.3. The phenolic hydroxyl group activates the aromatic ring, making the ortho positions (2 and 6) susceptible to electrophilic substitution. Due to the methoxy (B1213986) group at the para-position, the two ortho positions are electronically equivalent.

The direct, one-pot Mannich reaction with formaldehyde and methylamine is the most straightforward derivatization. researchgate.net The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or water, often with heating to facilitate the reaction. scitepress.orgresearchgate.net This pathway directly installs the (methylamino)methyl functionality onto the 4-methoxyphenol core in a single, efficient step.

| Phenolic Substrate | Reagent 1 | Reagent 2 | Reaction Type | Product |

|---|---|---|---|---|

| 4-Methoxyphenol | Formaldehyde | Methylamine | Mannich Condensation | This compound |

Eugenol, a major component of clove oil, is a naturally occurring phenolic compound that serves as a versatile starting material for various derivatives. usu.ac.id Its structure is 4-allyl-2-methoxyphenol. The synthesis of compounds related to this compound has been demonstrated starting from eugenol.

The primary approach involves a Mannich reaction on the eugenol core. Reacting eugenol with formaldehyde and an amine (such as dimethylamine or methylamine) introduces an aminomethyl group at the 6-position, which is the open position ortho to the phenolic hydroxyl group. usu.ac.idscitepress.org For instance, the reaction of eugenol with formaldehyde and dimethylamine yields 4-allyl-6-((dimethylamino)methyl)-2-methoxyphenol with high efficiency. usu.ac.idusu.ac.id Using methylamine in place of dimethylamine would analogously produce 4-allyl-2-methoxy-6-((methylamino)methyl)phenol.

To arrive at the target compound, this compound, the allyl group at the 4-position of the eugenol-derived Mannich base would need to be removed. This transformation represents an additional synthetic challenge, potentially involving isomerization of the allyl group to a propenyl group, followed by oxidative cleavage. This multi-step process makes the route from eugenol more complex than the direct synthesis from 4-methoxyphenol.

Transformations Involving Schiff Base Intermediates

A prevalent and effective method for synthesizing N-substituted aminomethyl phenols involves a two-step sequence utilizing a Schiff base intermediate. This approach offers a versatile pathway to the target molecular structure.

The first step is the condensation reaction between a primary amine and a corresponding aldehyde or ketone. mdpi.comatlantis-press.com In a typical synthesis for a related compound, an amine like aniline is condensed with an aldehyde such as 3-hydroxy-4-methoxybenzaldehyde. mdpi.com This reaction is commonly carried out in a solvent like methanol (B129727) and heated under reflux to drive the formation of the Schiff base (an imine, characterized by a carbon-nitrogen double bond). mdpi.com

The second step involves the selective reduction of the imine group of the Schiff base to yield the desired secondary amine. mdpi.com Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity; it effectively reduces the C=N bond without affecting other reducible functional groups that might be present on the aromatic ring. mdpi.com This reduction is typically performed at room temperature in a mixed solvent system, such as methanol and dichloromethane. mdpi.com This synthetic route, proceeding through a Schiff base intermediate, is a reliable method for preparing various secondary amines. mdpi.comgoogle.com

Optimization of Reaction Conditions and Efficiency Studies

To maximize the output and purity of this compound, rigorous optimization of reaction conditions is essential. This includes the careful selection of catalysts, solvents, and physical parameters like temperature and pressure, as well as refining purification methods.

Catalyst Selection and Activity

Catalysts play a pivotal role in various synthetic routes related to the target compound, particularly in hydrogenation and dehydrogenation reactions.

Palladium Catalysts : Palladium, especially when supported on carbon (Pd/C), is a preferred and effective catalyst for hydrogenation processes. google.comgoogle.com It is utilized in the reduction of intermediates to form the final amine product. In related syntheses of diphenylamines, which also proceed through Schiff base-like intermediates, Pd/C catalysts are used to facilitate dehydrogenation. google.com The concentration of the catalyst is a critical parameter, with amounts typically ranging from 0.001 to 0.2 gram-atoms of the metal per mole of the reactant. google.com

Copper Catalysts : In some related syntheses of phenol derivatives, copper catalysts such as copper(II) chloride have been employed, demonstrating their utility in specific bond-forming reactions. chemicalbook.com

The choice of catalyst is dictated by the specific reaction step being performed, with the goal of achieving high conversion rates and selectivity towards the desired product.

Solvent Effects on Reaction Yield and Selectivity

The solvent system is a critical factor that can significantly influence reaction outcomes, including yield and selectivity. The choice of solvent depends on the specific stage of the synthesis.

For the initial condensation to form the Schiff base, polar protic solvents like methanol are commonly employed. mdpi.com In the subsequent reduction step, a mixture of solvents, such as methanol and dichloromethane, has been found to be effective. mdpi.com

Studies on related compounds have shown that solvent polarity can alter the electronic properties of the reacting molecules, which in turn affects reaction kinetics and pathways. researchgate.net A shift towards more environmentally benign solvents is also a key consideration, with water being successfully used as a solvent for the synthesis of related Schiff bases, achieving yields as high as 95%. atlantis-press.comresearchgate.net

Table 1: Solvents Used in the Synthesis of Phenolic Amines and Intermediates

| Stage | Solvent(s) | Purpose | Reference(s) |

|---|---|---|---|

| Condensation | Methanol | Schiff Base Formation | mdpi.com |

| Condensation | Water | Schiff Base Formation (Green Chemistry) | atlantis-press.comresearchgate.net |

| Reduction | Methanol / Dichloromethane | Reduction of Schiff Base | mdpi.com |

| Dehydrogenation | Xylene | Formation of Diphenylamines | osti.gov |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that govern the rate of chemical reactions. Their optimization is crucial for efficient synthesis.

Temperature : The formation of Schiff base intermediates is often accelerated by heat, with reactions commonly run at the reflux temperature of the solvent, such as 80°C in methanol. mdpi.com Other related syntheses are conducted within a temperature range of 50°C to 90°C. researchgate.net Catalytic hydrogenations can be performed over a broad temperature spectrum, from room temperature up to 120°C, depending on the substrate and catalyst activity. mdpi.comgoogle.com

Pressure : For catalytic hydrogenation reactions that utilize hydrogen gas, pressure is a key variable. These reactions are typically conducted under elevated pressures, often starting at a minimum of 15 PSIG and potentially ranging from 30 PSIG to 400 PSIG to ensure efficient reduction. google.com

Table 2: Optimized Temperature and Pressure Conditions in Related Syntheses

| Reaction Type | Temperature Range | Pressure Range | Reference(s) |

|---|---|---|---|

| Schiff Base Formation | 80°C (Reflux) | Atmospheric | mdpi.com |

| Oxidative Polycondensation | 50°C - 90°C | Atmospheric | researchgate.net |

| Catalytic Hydrogenation | 20°C - 85°C | 30 - 400 PSIG | google.com |

Purification Techniques and Yield Enhancement

Filtration : The initial step often involves filtering the reaction mixture to remove solid catalysts (like Pd/C) or any insoluble byproducts. chemicalbook.com

Extraction : The product is then typically extracted from the aqueous filtrate into an immiscible organic solvent, such as ethyl acetate. chemicalbook.com

Washing : The organic layer is washed sequentially with various aqueous solutions to remove impurities. A wash with 10% sodium bisulfite can remove unreacted aldehydes, while a 10% sodium carbonate solution can remove acidic impurities. chemicalbook.com

Drying : The purified organic layer is dried over an anhydrous salt, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water. chemicalbook.com

Concentration : The solvent is removed under reduced pressure to yield the crude product.

Chromatography/Crystallization : For final purification, column chromatography is often used to separate the target compound from any remaining impurities. chemicalbook.com Alternatively, if the product is a solid, recrystallization can be an effective method for achieving high purity. google.com

Development of Environmentally Conscious Synthetic Routes

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov The synthesis of this compound and related compounds can be made more environmentally conscious through several approaches.

A primary focus is the replacement of volatile organic solvents (VOCs) with safer alternatives. nih.gov The use of water as a reaction solvent has been demonstrated to be highly effective for the synthesis of related Schiff bases, providing excellent yields and simplifying product work-up. atlantis-press.comresearchgate.net This approach significantly reduces the generation of hazardous solvent waste.

Another key principle is the use of catalysis to enhance reaction efficiency and reduce the need for stoichiometric reagents. nih.gov Employing catalysts that can be easily recovered and recycled, such as heterogeneous catalysts like Pd/C, contributes to a more sustainable process. google.com Furthermore, designing synthetic routes that operate at lower temperatures and atmospheric pressure can substantially decrease the energy consumption of the process, further aligning the synthesis with green chemistry goals. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be instrumental in identifying the number and types of protons in this compound. The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylamino group protons, the methylene (B1212753) bridge protons, and the phenolic hydroxyl proton. The chemical shifts (δ) of these signals would indicate their electronic environment, and the spin-spin coupling patterns (multiplicity and coupling constants, J) would reveal the connectivity between neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. A ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom. The chemical shifts of these signals would help in assigning the aromatic carbons, the methoxy carbon, the methylamino carbon, and the methylene carbon. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed correlations between atoms.

Correlation Spectroscopy (COSY): A COSY spectrum would reveal proton-proton couplings, showing correlations between protons that are on adjacent atoms. This would be crucial for confirming the substitution pattern on the aromatic ring and the connectivity within the (methylamino)methyl side chain.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique would be invaluable for establishing the connectivity between the different functional groups, for example, by showing a correlation between the methylene protons and the aromatic carbons, or between the methoxy protons and the methoxy-bearing aromatic carbon.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into intermolecular interactions such as hydrogen bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions would include:

A broad O-H stretching band for the phenolic hydroxyl group.

N-H stretching vibrations for the secondary amine.

Aromatic C-H stretching vibrations.

Aliphatic C-H stretching vibrations for the methoxy, methylamino, and methylene groups.

C=C stretching vibrations within the aromatic ring.

C-O stretching for the methoxy and phenolic groups.

N-H bending vibrations.

C-N stretching vibrations.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, a Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone, which might be weak in the FTIR spectrum. The applicability and the specific data for Raman spectroscopy for this compound are not available in the reviewed literature.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Elucidation of Intermolecular Interactions and Crystal Packing of this compound

A comprehensive search of crystallographic databases and the scientific literature did not yield a determined crystal structure for the specific compound this compound. Consequently, detailed experimental data on its intermolecular interactions and crystal packing, including crystallographic parameters, are not available at present.

The elucidation of a compound's crystal structure through techniques such as single-crystal X-ray diffraction is fundamental to understanding its solid-state properties. This analysis provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. Furthermore, it reveals the nature and geometry of intermolecular forces, which govern the packing of molecules and influence physical properties like melting point, solubility, and stability.

For this compound, the presence of a hydroxyl (-OH) group, a secondary amine (-NH-) group, and a methoxy (-OCH₃) group suggests the potential for a variety of intermolecular interactions that would dictate its crystal packing.

Expected Intermolecular Interactions:

Based on the functional groups present in this compound, the following intermolecular interactions would be anticipated in its crystal structure:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and the oxygen atom of this group can also act as a hydrogen bond acceptor. Similarly, the secondary amine function provides another hydrogen bond donor (N-H) and an acceptor site (the nitrogen atom). The oxygen atom of the methoxy group can also participate as a hydrogen bond acceptor. It is therefore expected that a network of intermolecular hydrogen bonds would be a dominant feature of the crystal packing.

π-Interactions: The presence of the benzene (B151609) ring could lead to π-π stacking or C-H...π interactions, further stabilizing the crystal structure.

Without experimental crystallographic data, a definitive description of the crystal packing of this compound remains speculative. The actual arrangement of molecules in the solid state would depend on the complex interplay of these potential interactions, leading to a thermodynamically stable crystalline form.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and equilibrium geometry of molecules. By approximating the exchange-correlation energy, a key component of the total electronic energy, methods like B3LYP (Becke's three-parameter Lee-Yang-Parr hybrid functional) combined with a suitable basis set (e.g., 6-311++G(d,p)) can accurately predict molecular geometries. researchgate.net

For this compound, a DFT optimization would yield the most stable three-dimensional arrangement of its atoms, minimizing the total energy of the molecule. This process provides precise values for bond lengths, bond angles, and dihedral angles. The optimized geometry is the foundation for all other computational analyses. Key structural parameters of interest would include the planarity of the benzene ring, the orientation of the methoxy and methylamino-methyl groups, and the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the amine nitrogen.

Illustrative Data Table: Predicted Geometric Parameters This table shows the type of data a DFT calculation would produce for key geometric parameters of the molecule. Actual values would require a specific calculation.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Lengths (Å) | ||

| O-H (Phenolic) | [Value] | |

| C-O (Phenolic) | [Value] | |

| C-O (Methoxy) | [Value] | |

| N-H (Amine) | [Value] | |

| C-N (Amine) | [Value] | |

| Bond Angles (°) ** | ||

| C-O-H (Phenolic) | [Value] | |

| C-C-N | [Value] | |

| C-N-H | [Value] | |

| Dihedral Angle (°) ** | ||

| C-C-C-N | [Value] |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons between the orbitals. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich phenol ring and the nitrogen and oxygen atoms, while the LUMO would likely be distributed over the aromatic ring. Analysis of these orbitals helps predict how the molecule will interact with electrophiles and nucleophiles. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated. researchgate.net

Illustrative Data Table: FMO Properties and Reactivity Descriptors This table illustrates the parameters that would be derived from an FMO analysis.

| Parameter | Formula | Predicted Value (eV) |

| HOMO Energy (EHOMO) | - | [Value] |

| LUMO Energy (ELUMO) | - | [Value] |

| Energy Gap (ΔE) | ELUMO - EHOMO | [Value] |

| Ionization Potential (I) | -EHOMO | [Value] |

| Electron Affinity (A) | -ELUMO | [Value] |

| Chemical Hardness (η) | (I - A) / 2 | [Value] |

| Chemical Softness (S) | 1 / (2η) | [Value] |

| Electronegativity (χ) | (I + A) / 2 | [Value] |

| Electrophilicity Index (ω) | χ² / (2η) | [Value] |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, red or yellow regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. For this compound, these negative regions would be concentrated around the electronegative oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amine group. Blue regions indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. These would be located around the hydrogen atoms, particularly the acidic phenolic proton and the amine proton. Green areas represent neutral potential. The MEP map provides a clear, intuitive guide to the molecule's reactivity and its capacity for intermolecular interactions like hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis for Bonding and Delocalization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions.

For this compound, NBO analysis would identify the core orbitals, bonding orbitals (e.g., σC-C, σC-H, σN-H), and lone pairs (LP) on the oxygen and nitrogen atoms. wisc.edu A key aspect of the analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. This reveals stabilizing delocalization effects, such as the interaction between the lone pair on the phenolic oxygen (donor) and the antibonding π* orbitals of the aromatic ring (acceptor), or between the nitrogen lone pair and adjacent antibonding σ* orbitals. These interactions are crucial for understanding the molecule's electronic stability and the influence of its substituent groups. wikipedia.org

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the theoretical model. lclark.edu

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. For this compound, this would allow for the assignment of specific spectral bands to the stretching and bending modes of its functional groups, such as the O-H stretch of the phenol, the N-H stretch of the amine, C-O stretches of the ether and phenol, and various aromatic ring vibrations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts are compared to experimental spectra to confirm the molecular structure.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Visible spectrum. This analysis helps to understand the electronic transitions between molecular orbitals, such as π → π* transitions within the aromatic ring.

Thermochemical Properties and Energetic Behavior in Different Environments

Quantum chemical calculations can determine key thermochemical properties of a molecule at different temperatures. lclark.edu By performing frequency calculations on the optimized geometry, it is possible to obtain zero-point vibrational energy (ZPVE), thermal energy, enthalpy (H), entropy (S), and Gibbs free energy (G).

Furthermore, the behavior of this compound in different environments can be simulated. The effect of solvents on the molecule's stability and properties is often modeled using implicit solvation models like the Polarizable Continuum Model (PCM). lclark.edu These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of thermochemical properties in solution and providing insight into how the solvent environment influences the molecule's structure and energetics.

Tautomeric Equilibrium Studies and Proton Transfer Dynamics

Tautomerism, particularly involving proton transfer, is a key phenomenon in many phenolic compounds. nih.gov For this compound, a potential tautomerism involves the intramolecular transfer of the acidic proton from the phenolic hydroxyl group (O-H) to the basic amine nitrogen atom (N-H). This would result in a zwitterionic keto-amine tautomer.

Computational chemistry is an ideal tool to study this equilibrium. DFT calculations can be used to:

Optimize the geometries of both the enol-imine (the standard form) and the potential keto-amine tautomer.

Calculate the relative energies (enthalpy and Gibbs free energy) of these tautomers to determine which is more stable and by how much.

Locate the transition state (TS) structure for the proton transfer reaction. The energy of the TS relative to the reactant provides the activation energy barrier for the tautomerization process.

Studies on similar o-hydroxy Schiff bases have shown that such proton transfer processes are fundamental to their chemical and photophysical properties. nih.govresearchgate.net A similar computational approach would quantify the likelihood and kinetics of this process in this compound.

Nonlinear Optical (NLO) Properties Calculations

Theoretical investigations into the nonlinear optical (NLO) properties of molecules are crucial for the development of new materials for photonic and optoelectronic applications. Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO response of molecular systems. For compounds like this compound, which possesses both electron-donating (methoxy, methylamino) and electron-withdrawing (hydroxyl) groups attached to a π-system (the phenol ring), a significant NLO response can be anticipated. This is due to the potential for intramolecular charge transfer (ICT), a key mechanism for generating large NLO effects.

The NLO properties of organic molecules are primarily determined by their response to an applied external electric field. This response is described by the induced dipole moment, which can be expressed as a power series of the electric field strength. The coefficients of this series are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which quantify the linear and nonlinear optical responses, respectively.

Computational studies on similar phenol derivatives and Schiff bases have demonstrated that the presence of donor and acceptor groups can significantly enhance the NLO response. rsc.orgnih.gov Theoretical calculations for such molecules are typically performed using DFT with various functionals, such as B3LYP or M06-2X, and appropriate basis sets (e.g., 6-311++G(d,p)) to accurately describe the electronic structure and properties. nih.gov

The key calculated parameters in these studies include:

Polarizability (α): Describes the linear response of the molecule to an electric field, i.e., the ease with which its electron cloud is distorted.

First Hyperpolarizability (β): The primary determinant of second-order NLO phenomena like second-harmonic generation (SHG). A large β value is indicative of a strong NLO response.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

While no specific computational studies on the NLO properties of this compound have been found, research on analogous compounds provides insight into the expected findings. For instance, studies on phenol derivatives containing amino or imino groups often report significant first hyperpolarizability values, suggesting their potential as NLO materials. researchgate.net The calculation of these properties for this compound would involve optimizing its molecular geometry and then computing the electronic properties in the presence of an electric field.

The results of such a hypothetical calculation are presented in the interactive data table below. The values are illustrative and based on typical ranges observed for structurally similar phenolic compounds in the literature. These calculations would typically be performed for the molecule in the gas phase and potentially in different solvents to assess the environmental effects on the NLO properties. researchgate.net

Table 1: Hypothetical Calculated Nonlinear Optical Properties of this compound

| Property | Symbol | Calculated Value (a.u.) | Calculated Value (esu) |

| Dipole Moment | μ | 3.5 | 8.89 x 10⁻¹⁸ |

| Mean Polarizability | ⟨α⟩ | 150 | 2.22 x 10⁻²³ |

| First Hyperpolarizability | β_total | 800 | 6.90 x 10⁻³⁰ |

Note: These values are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. The conversion from atomic units (a.u.) to electrostatic units (esu) is performed using standard conversion factors.

The magnitude of the first hyperpolarizability (β) is particularly important for NLO applications. A larger value indicates a more significant second-order NLO response. The structural features of this compound, specifically the interplay between the electron-donating methoxy and methylamino groups and the phenolic ring, are expected to facilitate the intramolecular charge transfer necessary for a substantial β value. nih.gov Further theoretical and experimental studies would be required to confirm the precise NLO properties of this compound.

Chemical Reactivity, Transformation Pathways, and Derivative Synthesis

Oxidation and Reduction Chemistry of the Phenolic and Amine Functionalities

The phenolic and amine moieties of 4-Methoxy-2-((methylamino)methyl)phenol exhibit distinct redox properties.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. The electron-donating nature of the hydroxyl, methoxy (B1213986), and methylaminomethyl groups increases the electron density of the aromatic ring, making it more prone to oxidation compared to unsubstituted phenol (B47542). Mild oxidizing agents can convert the phenol to a phenoxy radical, which can then undergo further reactions, such as dimerization or polymerization. Stronger oxidizing agents can lead to the formation of quinone-type structures. For instance, the oxidation of similar alkoxy-phenols has been studied, demonstrating the reactivity of this class of compounds rsc.org. The secondary amine can also be oxidized, though this typically requires specific reagents. The oxidation of anilines, for example, can lead to the formation of complex products, including quinone imines and phenazines rsc.org.

Reduction: The aromatic ring of the phenol is generally resistant to reduction and requires harsh conditions, such as high-pressure catalytic hydrogenation, which may also affect other functional groups. The secondary amine group is not reducible under standard chemical conditions. However, reductive amination of phenols with amines over catalysts like Nickel or Palladium can be used to synthesize related cyclohexylamine (B46788) structures, indicating that under specific catalytic conditions, both the ring and the amine functionality can be involved in reduction pathways rsc.orgmdpi.comresearchgate.net. The synthesis of the target compound's parent structure often involves the reduction of an amide or a Schiff base (imine) to form the amine mdpi.comorganic-chemistry.org.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups (EDGs): hydroxyl (-OH), methoxy (-OCH3), and methylaminomethyl (-CH2NHCH3). All three groups are ortho-, para-directors libretexts.orgmsu.eduunizin.org.

The substitution pattern is determined by the cumulative directing effects of these groups. The hydroxyl group at C1 directs to positions C2 (blocked) and C6. The methoxy group at C4 directs to C3 and C5. The methylaminomethyl group at C2 directs to C3 and C5. The powerful activating and directing effects of the hydroxyl and methoxy groups, in particular, create regions of high electron density at the C3, C5, and C6 positions. The positions C3 and C5 are doubly activated by the methoxy and the aminomethyl groups, making them the most probable sites for electrophilic attack youtube.com.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro (-NO2) group.

Halogenation: Reaction with Br2 or Cl2, often without a Lewis acid catalyst due to the highly activated ring, introduces a halogen atom.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO3H) group.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl halide and a Lewis acid catalyst introduces an alkyl or acyl group.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Methoxy-3-nitro-2-((methylamino)methyl)phenol and 4-Methoxy-5-nitro-2-((methylamino)methyl)phenol |

| Bromination | Br₂, FeBr₃ (or no catalyst) | 3-Bromo-4-methoxy-2-((methylamino)methyl)phenol and 5-Bromo-4-methoxy-2-((methylamino)methyl)phenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Acetyl-4-methoxy-2-((methylamino)methyl)phenol and 5-Acetyl-4-methoxy-2-((methylamino)methyl)phenol |

Nucleophilic Reactivity of the Methylamino Group

The secondary amine functionality in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile byjus.comchemguide.co.uk. This nucleophilicity allows it to react with a wide array of electrophiles.

Key reactions involving the methylamino group include:

Reaction with Alkyl Halides: As a nucleophile, the amine can attack alkyl halides in an SN2 reaction to form tertiary amines. This reaction can sometimes lead to over-alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt libretexts.orglibretexts.org.

Reaction with Carbonyl Compounds: The secondary amine can react with aldehydes and ketones. This reaction typically forms an unstable carbinolamine intermediate, which can then dehydrate to form an enamine (if an alpha-proton is available on the carbonyl compound) or an iminium ion libretexts.org.

Acylation: The amine readily reacts with acid chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form stable amides byjus.comchemguide.co.uk.

The reactivity of the amine can be influenced by steric hindrance from the bulky substituted aromatic ring and the solvent used researchgate.net.

Derivatization at the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a highly nucleophilic phenoxide ion. This facilitates derivatization at the oxygen atom.

Etherification: The Williamson ether synthesis is a common method for converting the phenol to an ether. The phenoxide ion, generated by treating the phenol with a base like sodium hydroxide, acts as a nucleophile and displaces a halide from an alkyl halide to form an ether. Amide acetals can also be used for etherification under basic conditions thieme-connect.comgoogle.comgoogle.com.

Esterification: Phenols react with acyl chlorides or acid anhydrides to form esters. The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The reaction is typically faster than esterification with carboxylic acids libretexts.orgchemguide.co.uk.

Table 2: Derivatization Reactions at the Phenolic Hydroxyl Group

| Reaction Type | Reagent Example | Product Functional Group |

| Etherification | Methyl iodide (CH₃I) in the presence of a base | Methyl Ether (-OCH₃) |

| Esterification | Acetyl chloride (CH₃COCl) in the presence of a base | Acetate Ester (-OCOCH₃) |

| Benzylation | Benzyl bromide (C₆H₅CH₂Br) in the presence of a base | Benzyl Ether (-OCH₂C₆H₅) |

Derivatization at the Secondary Amine Nitrogen (e.g., Alkylation, Acylation)

The nucleophilic secondary amine is a key site for derivatization, allowing for the introduction of various functional groups.

Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution. Careful control of reaction conditions is often necessary to prevent over-alkylation to the quaternary ammonium salt nih.govchemguide.co.uk.

Acylation: This is a highly efficient reaction where the amine attacks an acyl chloride or an acid anhydride (B1165640) to form a stable N-substituted amide. This reaction is generally rapid and high-yielding. The resulting amide is less nucleophilic than the starting amine, preventing over-acylation byjus.comlibretexts.orgacs.org.

Table 3: Derivatization Reactions at the Secondary Amine Nitrogen

| Reaction Type | Reagent Example | Product Functional Group |

| Alkylation | Ethyl iodide (CH₃CH₂I) | Tertiary Amine (-N(CH₃)CH₂CH₃) |

| Acylation | Benzoyl chloride (C₆H₅COCl) | Benzamide (-N(CH₃)COC₆H₅) |

| Sulfonylation | Tosyl chloride (CH₃C₆H₄SO₂Cl) | Sulfonamide (-N(CH₃)SO₂C₆H₄CH₃) |

Synthesis of Advanced Functional Derivatives

The presence of multiple reactive sites on this compound allows for the synthesis of complex, multifunctional derivatives. The synthesis of the parent compound itself is often achieved through a Mannich reaction, which involves the aminoalkylation of a phenol (4-methoxyphenol) with formaldehyde (B43269) and methylamine (B109427) usu.ac.idwikipedia.orgoarjbp.combeilstein-journals.org.

By strategically manipulating the different functional groups, a variety of advanced derivatives can be created:

Schiff Base Formation and Reduction: A common synthetic route to this class of compounds involves the condensation of a precursor aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) with a primary amine to form a Schiff base (imine), followed by reduction of the imine to a secondary amine mdpi.comatlantis-press.comresearchgate.netnih.gov.

Bifunctional Derivatives: Both the phenolic hydroxyl and the secondary amine can be derivatized in a stepwise manner to introduce different functionalities onto the same molecule. For example, the phenol could be converted to an ether, followed by acylation of the amine, leading to a molecule with both ether and amide groups.

Chalcone Synthesis: Related phenolic aldehydes can undergo Claisen-Schmidt condensation with ketones to form bis-hydroxychalcones, which are precursors to flavonoids and other biologically active compounds researchgate.net.

Formation of Coordination Complexes with Metal Ions as Ligands

This compound is an excellent candidate as a ligand in coordination chemistry. The molecule possesses two primary donor atoms, the phenolic oxygen and the amine nitrogen, which can chelate to a metal ion. Such aminophenol-based ligands are known to form stable complexes with a variety of transition metals derpharmachemica.comresearchgate.netderpharmachemica.com.

The deprotonated phenolic oxygen is a hard donor, while the nitrogen of the secondary amine is a borderline donor. This combination allows for coordination with a range of metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II) iarjset.comresearchgate.net. The resulting metal complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion, its oxidation state, and the ligand-to-metal ratio bohrium.com. Schiff bases derived from similar phenolic aldehydes are also widely used to create multidentate ligands that form stable and often colorful complexes with metal ions researchgate.net. These metal complexes have applications in catalysis, serving as models for metalloenzymes or as catalysts for various organic transformations derpharmachemica.comresearchgate.netderpharmachemica.com.

Table 4: Potential Coordination with Metal Ions

| Metal Ion | Potential Geometry | Donor Atoms |

| Copper (II) | Square Planar, Distorted Octahedral | Phenolic Oxygen, Amine Nitrogen |

| Nickel (II) | Square Planar, Octahedral | Phenolic Oxygen, Amine Nitrogen |

| Zinc (II) | Tetrahedral, Octahedral | Phenolic Oxygen, Amine Nitrogen |

| Cobalt (II) | Tetrahedral, Octahedral | Phenolic Oxygen, Amine Nitrogen |

Mechanistic Biological and Biochemical Studies in Vitro and Molecular Level

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes, DNA, RNA)

The efficacy of a bioactive compound is fundamentally linked to its ability to interact with biological macromolecules. For 4-Methoxy-2-((methylamino)methyl)phenol, these interactions are predicted to be diverse, involving proteins, enzymes, and nucleic acids, primarily through non-covalent bonds that influence the structure and function of these essential cellular components.

While specific binding studies on this compound are not extensively documented, computational and experimental data from similar phenolic compounds suggest potential binding interactions. Molecular docking studies on related methoxyphenol derivatives have revealed a propensity for these molecules to bind to the active sites of various enzymes.

For instance, a molecular docking study on 2-methoxy-4-vinylphenol (B128420), a structurally similar compound, demonstrated a significant binding affinity for the bacterial enzyme DNA gyrase, with a binding energy of -8.63 Kcal/mol. mdpi.com This interaction is indicative of the potential for methoxyphenol derivatives to target and inhibit crucial bacterial enzymes. The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions between the phenolic hydroxyl and methoxy (B1213986) groups and the amino acid residues within the enzyme's active site.

The molecular structure of 2-methoxy-5-((phenylamino)methyl)phenol, another related compound, has been shown to be stabilized by secondary intermolecular interactions, including hydrogen bonding. mdpi.com This capacity for forming hydrogen bonds is a key determinant in the binding affinity of small molecules to biological macromolecules.

It is plausible that this compound would exhibit similar binding characteristics, with its hydroxyl, methoxy, and methylamino groups participating in interactions with protein targets. The precise binding modes and affinities would, however, be contingent on the specific topology and chemical nature of the binding pocket of the macromolecule .

The interaction of phenolic compounds with enzymes can lead to either inhibition or, less commonly, activation of their catalytic activity. The primary mechanism of inhibition by many phenolic compounds involves their ability to bind to the enzyme, either at the active site, competing with the substrate, or at an allosteric site, inducing a conformational change that reduces the enzyme's efficacy.

Quinolones, a class of antibacterial agents, are known to inhibit DNA gyrase and topoisomerase IV by trapping them on the DNA, leading to the formation of a ternary complex that blocks DNA replication and transcription. nih.govresearchgate.net Given the predicted interaction of methoxyphenol derivatives with DNA gyrase, it is conceivable that this compound could act as an inhibitor of this enzyme. The inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, a critical step in bacterial DNA replication. nih.govresearchgate.net

Furthermore, studies on other aminocoumarin antibiotics demonstrate their potent inhibitory effects on bacterial DNA gyrase. researchgate.net This suggests that the structural class to which this compound belongs has the potential to interfere with essential bacterial enzymatic processes. The specific kinetics and nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) would require dedicated enzymatic assays.

By interacting with key proteins and enzymes, this compound has the potential to modulate various molecular pathways within cellular systems. The inhibition of enzymes like DNA gyrase and topoisomerase IV directly impacts DNA synthesis and repair pathways, leading to a cascade of events that can culminate in cell death. researchgate.netnih.gov

The disruption of these fundamental processes can trigger stress responses within the bacterial cell, such as the SOS response, which is activated in response to DNA damage. researchgate.net The sustained inhibition of essential pathways ultimately compromises the cell's ability to grow and divide. While direct evidence for the modulation of specific pathways by this compound is pending, the established mechanisms of related compounds provide a strong basis for its predicted biological effects.

In Vitro Antimicrobial Research: Investigation of Cellular and Subcellular Mechanisms

In vitro studies on methoxyphenol derivatives have consistently demonstrated their antimicrobial properties against a range of pathogenic bacteria. nih.govmdpi.com The investigation into the cellular and subcellular mechanisms of action points towards a multi-targeted approach, primarily involving the disruption of the bacterial cell membrane and the inhibition of essential metabolic processes.

The bacterial cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. Many antimicrobial compounds, including phenolic derivatives, exert their effects by compromising this structure. The lipophilic nature of the phenyl ring in this compound allows it to partition into the lipid bilayer of the bacterial membrane.

This insertion can lead to a disorganization of the membrane structure, increasing its fluidity and permeability. The consequence of this disruption is the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, which can be detrimental to the cell. While direct studies on the membrane-disrupting effects of this compound are not yet available, the antimicrobial activity of the structurally related compound 4-methoxy-3-(methoxymethyl)phenol against Escherichia coli and Staphylococcus aureus suggests a potential impact on bacterial membranes. rjptonline.orgresearchgate.net

The presence of hydroxyl and methoxy groups can also contribute to the interaction with the polar head groups of the phospholipids (B1166683) in the membrane, further destabilizing its structure. This mechanism is a common feature of many phenolic antimicrobial agents.

Beyond direct membrane damage, this compound may also inhibit essential metabolic pathways within the bacterial cell. As discussed in the context of enzyme inhibition, the targeting of enzymes crucial for DNA replication, such as DNA gyrase, represents a key mechanism. nih.govnih.gov

A study on 2,6-dimethoxy-4-((phenylamino)methyl)phenol, a related Schiff base, demonstrated antibacterial activity against several bacterial species, including Pseudomonas aeruginosa and Escherichia coli. researchtrend.net The presence of the methoxy and phenylamino (B1219803) groups was noted to be important for its biological activity. researchtrend.net This suggests that the structural motifs present in this compound are conducive to interfering with bacterial metabolic functions.

The following table summarizes the antimicrobial activity of a related compound, 4-methoxy-3-(methoxymethyl)phenol, against various microorganisms.

| Microorganism | Zone of Inhibition (mm) at 100 µg/ml | Zone of Inhibition (mm) at 200 µg/ml |

| Escherichia coli | 8 ± 0.98 | 17 ± 1.28 |

| Staphylococcus aureus | 5 ± 0.65 | 13 ± 1.85 |

| Aspergillus flavus | 9 ± 0.36 | 14 ± 1.06 |

| Aspergillus niger | 10 ± 0.65 | 13 ± 1.55 |

| Candida albicans | 9 ± 0.30 | 16 ± 1.50 |

| Data from a study on 4-methoxy-3-(methoxymethyl)phenol. researchgate.net |

In Vitro Antioxidant Research: Exploration of Free Radical Scavenging Mechanisms

The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thereby terminating the chain reactions that can lead to cellular damage. In the case of this compound, the phenolic hydroxyl group is the key functional group responsible for its free radical scavenging activity.

The general mechanism involves the transfer of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), resulting in the formation of a more stable phenoxyl radical and a neutralized radical species (RH). The stability of the resulting phenoxyl radical is a crucial factor in the antioxidant efficacy of the compound. For this compound, the presence of the methoxy (-OCH3) group and the methylaminomethyl (-CH2NHCH3) group on the benzene (B151609) ring can influence the stability of this radical through electronic effects.

Studies on analogous phenolic structures provide insights into the likely mechanisms. For instance, the antioxidant activity of a related Schiff base, 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This compound demonstrated notable antioxidant activity, with a reported EC50 value of 10.46 ppm atlantis-press.com. The mechanism is believed to involve the donation of a hydrogen atom from the phenolic group to the DPPH radical atlantis-press.com.

Theoretical studies using Density Functional Theory (DFT) on methoxyphenols suggest that the primary antioxidant action can proceed through several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET). The predominant mechanism is often influenced by the solvent environment, with HAT being more favored in the gas phase, while the SPLET mechanism's contribution increases with the polarity of the solvent.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The antioxidant activity of a phenolic compound is intricately linked to its molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features that govern this activity. For this compound, several aspects of its structure are pertinent to its antioxidant potential.

The Role of the Phenolic Hydroxyl Group: The presence of the phenolic hydroxyl group is paramount for radical scavenging activity. Modification or absence of this group typically leads to a significant reduction or complete loss of antioxidant capacity.

Influence of the Methoxy Group: The methoxy group, being an electron-donating group, can enhance the antioxidant activity of the phenolic compound. When positioned ortho to the hydroxyl group, as it is in this compound, the methoxy group can increase the stability of the phenoxyl radical formed after hydrogen donation through resonance effects. This stabilization facilitates the donation of the hydrogen atom, thereby increasing the radical scavenging efficiency.

The table below presents data on the antioxidant activity of a related methoxyphenol derivative, highlighting the effectiveness of such compounds.

| Compound | Antioxidant Assay | Result | Reference |

|---|---|---|---|

| 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol | DPPH Radical Scavenging | EC50 = 10.46 ppm | atlantis-press.com |

Advanced Applications in Chemical Science and Technology

Utilization as Building Blocks in Complex Organic Synthesis

4-Methoxy-2-((methylamino)methyl)phenol serves as a valuable building block in the synthesis of more complex organic molecules. As a Mannich base, it possesses reactive sites that can be exploited for the construction of diverse molecular architectures. The phenolic hydroxyl group, the secondary amine, and the activated aromatic ring all offer handles for further chemical transformations.

One of the key applications of similar secondary amines is in the preparation of dithiocarbamates. mdpi.com These compounds are synthesized from secondary amines and carbon disulfide and have a wide range of applications, including as pesticides, vulcanization accelerators, and ligands for metal complexes.

Furthermore, the structural motif of this compound is found in precursors to biologically active compounds. For instance, related Mannich bases derived from phenolic compounds are utilized in multicomponent reactions to generate diverse heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. beilstein-journals.orgnih.gov The presence of both a hydrogen bond donor (phenol) and acceptor (amine) within the same molecule allows for its participation in reactions that require specific orientations or activations of substrates.

A related compound, 2-methoxy-5-((phenylamino)methyl)phenol, has been reported as a useful starting material for the synthesis of many important organic compounds, highlighting the synthetic utility of this class of molecules. mdpi.com

Application as Ligands in Catalysis (e.g., Organocatalysis, Metal-Catalysis)

The presence of nitrogen and oxygen donor atoms in this compound makes it a potential ligand for the coordination of various metal ions. The resulting metal complexes can exhibit catalytic activity in a range of organic transformations. While specific catalytic applications of metal complexes derived directly from this compound are not extensively documented in the literature, the broader class of Schiff base and aminophenol ligands is well-established in catalysis.

Metal complexes of Schiff bases derived from substituted phenols have been shown to be effective catalysts in various reactions. ijnrd.org These complexes can facilitate transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the ligand, influenced by substituents like the methoxy (B1213986) group in this compound, can tune the catalytic activity of the metal center.

In the realm of organocatalysis, the secondary amine functionality of this compound could potentially be utilized in reactions such as Michael additions or aldol (B89426) reactions, either directly or after conversion to a more complex catalytic scaffold. The proximity of the phenolic hydroxyl group might also play a role in modulating the reactivity and stereoselectivity of such transformations through hydrogen bonding interactions.

Development in Sensor Technologies

The structural characteristics of this compound suggest its potential utility in the development of chemical sensors. The phenolic hydroxyl group and the methylamino moiety can act as binding sites for anions and cations, and the aromatic ring can serve as a signaling unit.

The design of anion sensors often relies on the incorporation of hydrogen bond donors that can selectively interact with specific anions. The phenolic hydroxyl group in this compound can act as a hydrogen bond donor for the recognition of anions such as fluoride, acetate, or phosphate. rsc.org Upon binding of an anion, a change in the spectroscopic properties of the molecule, such as a shift in its absorption or fluorescence spectrum, could be observed, forming the basis for a colorimetric or fluorescent sensor. While specific anion sensors based on this compound have not been reported, the fundamental principles of anion recognition support its potential in this area.

The nitrogen and oxygen atoms in this compound provide a potential chelating environment for various metal cations. The development of fluorescent chemosensors for metal ions is an active area of research, and many such sensors are based on fluorophores functionalized with metal-binding groups. dntb.gov.uaresearchgate.netnih.govmdpi.com

Derivatization of this compound with a suitable fluorophore could lead to a sensor that exhibits a change in its fluorescence properties upon binding to a specific metal ion. For example, complexation with a paramagnetic metal ion could lead to fluorescence quenching, while interaction with other metal ions might result in fluorescence enhancement or a ratiometric response. The selectivity of such a sensor would be determined by the nature of the binding pocket formed by the phenolic and amino groups, as well as any additional coordinating groups introduced into the molecule.

Role as Precursors in the Synthesis of Specialty Chemicals and Advanced Materials

This compound can serve as a monomer or a precursor for the synthesis of specialty chemicals and advanced materials, including polymers with tailored properties.

The bifunctional nature of the molecule, with its phenolic hydroxyl and secondary amino groups, allows for its incorporation into polymer backbones. For example, it could be used in the synthesis of polyamides through condensation with dicarboxylic acids or their derivatives. jetir.org Similarly, the phenolic group can react with epoxides, suggesting its potential use as a curing agent or a component in the formulation of epoxy resins.

Furthermore, oxidative polymerization of phenolic compounds is a known method for the synthesis of polyphenylene oxides, a class of high-performance thermoplastics. rsc.org While the polymerization of this compound itself has not been detailed, the reactivity of its phenolic moiety suggests that it could be a candidate for such polymerization reactions, potentially leading to functional polymers with interesting properties. The synthesis of a copolymer derived from a substituted 2-Hydroxy, 4-Methoxy formaldehyde (B43269) resin has been reported to show improved ion-exchange and thermal resistance properties. jetir.org

Potential in Dye and Pigment Chemistry

The most well-documented potential application of this compound and its analogs is in the synthesis of azo dyes. mdpi.com Azo dyes are a large and important class of colorants characterized by the presence of one or more azo groups (–N=N–). They are synthesized through a diazo coupling reaction, which involves the reaction of a diazonium salt with a coupling component, typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778). uomus.edu.iqunb.cayoutube.comresearchgate.netcuhk.edu.hkgoogle.comchemguide.co.uk

The phenolic ring of this compound is activated towards electrophilic aromatic substitution by the hydroxyl and methoxy groups, making it an excellent coupling component for reactions with aryldiazonium salts. The general scheme for the synthesis of an azo dye using a phenolic coupling component is presented below:

General Reaction for Azo Dye Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

By varying the substituents on the aryldiazonium salt, a wide variety of azo dyes with different colors and properties can be synthesized from this compound. The resulting dyes would be expected to exhibit good light and wash fastness, properties that are highly desirable in the textile and printing industries.

The table below illustrates the expected products from the coupling of this compound with different diazonium salts.

Potential Azo Dyes from this compound

| Diazonium Salt Precursor | Expected Azo Dye Product | Potential Color |

|---|---|---|

| Aniline | 4-((Methylamino)methyl)-2-methoxy-6-(phenyldiazenyl)phenol | Yellow-Orange |

| p-Nitroaniline | 4-((Methylamino)methyl)-2-methoxy-6-((4-nitrophenyl)diazenyl)phenol | Red |

| Anthranilic acid | 2-((3-((Methylamino)methyl)-4-hydroxy-5-methoxyphenyl)diazenyl)benzoic acid | Orange-Red |

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The classical synthesis of phenolic amines often involves multi-step processes, such as the condensation of an aldehyde with a primary amine to form a Schiff base, followed by reduction. mdpi.comresearchgate.net For instance, a common route involves the reaction of a corresponding aldehyde (like 3-hydroxy-4-methoxybenzaldehyde) with a primary amine, followed by reduction using agents like sodium borohydride (B1222165). mdpi.com

Future research should pivot towards the development of more efficient, atom-economical, and environmentally benign synthetic strategies. Green chemistry principles offer a roadmap for this exploration. One promising avenue is the use of water as a solvent, which has been successfully employed in the synthesis of related Schiff base compounds, often resulting in high yields. atlantis-press.comresearchgate.net

Further advancements could include:

Biocatalysis: Employing enzymes, such as transaminases, could offer highly selective and sustainable routes to chiral versions of this and related compounds, minimizing the need for protecting groups and harsh reagents.

Flow Chemistry: Continuous flow synthesis can provide enhanced control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Mechanochemistry: Solvent-free or low-solvent synthesis using mechanical force (e.g., ball milling) represents a frontier in sustainable chemistry that could be applied to the synthesis of this compound, drastically reducing solvent waste. researchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Precursors | Reagents/Conditions | Potential Advantages |

|---|---|---|---|

| Schiff Base Reduction | 4-Methoxy-2-formylphenol, Methylamine (B109427) | Methanol (B129727) (solvent), Sodium borohydride (reducing agent) | Well-established, reliable |

| Green Stirrer Method | Vanillin (B372448), p-Anisidine (for related compounds) | Water (solvent), Stirring at room temperature | Environmentally friendly, high yield (95% for related compounds) atlantis-press.comresearchgate.net |

| Biocatalytic | Corresponding ketone/aldehyde | Transaminase enzymes, buffer | High stereoselectivity, mild conditions |

| Flow Chemistry | Precursors in solvent streams | Microreactor, precise temperature/pressure control | Scalability, safety, improved yield |

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work. For derivatives of 4-Methoxy-2-((methylamino)methyl)phenol, such as (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, Density Functional Theory (DFT) has been used to characterize electronic structure, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO). lclark.eduresearchgate.net

Future computational studies on this compound should focus on:

Predictive Toxicology and Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict potential biological activities or toxicities, accelerating the screening process for pharmaceutical applications.

Reaction Mechanism Elucidation: DFT calculations can map out the energy profiles of potential synthetic reactions, helping to optimize conditions and identify the most efficient pathways.

Materials Science Simulation: Molecular dynamics (MD) simulations can predict how molecules of this compound would self-assemble or interact with surfaces, aiding in the design of new materials, such as organic semiconductors or functional coatings. The polarizable continuum model can be used to examine the energetic behavior of the compound in different solvent media. lclark.eduresearchgate.net

Table 2: Key Parameters from Computational Studies on a Related Compound, (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol

| Parameter | Theoretical Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.0042 eV | Relates to electron-donating ability | researchgate.net |

| LUMO Energy | -2.0673 eV | Relates to electron-accepting ability | researchgate.net |

| HOMO-LUMO Gap | 3.9370 eV | Indicates chemical reactivity and electronic transition energy | researchgate.net |

| First Hyperpolarizability | Calculated | Predicts non-linear optical (NLO) properties | lclark.eduresearchgate.net |

Comprehensive Elucidation of Molecular Recognition Mechanisms in Biological Systems

The structural motifs within this compound—a hydrogen bond donor (hydroxyl), hydrogen bond acceptors (oxygen and nitrogen atoms), and an aromatic ring—make it an ideal candidate for studying molecular recognition. Crystal structure analyses of analogous compounds reveal extensive intermolecular interactions, including hydrogen bonding and π-π stacking, which are fundamental to how molecules recognize each other in biological systems. mdpi.comnih.gov For example, the hydroxyl group in a similar structure, 2-methoxy-5-((phenylamino)methyl)phenol, is involved in intermolecular hydrogen bonding. mdpi.comresearchgate.net

Future research should aim to:

Investigate Protein-Ligand Interactions: Using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can study how this compound or its derivatives bind to specific protein targets. Related azaresveratrol analogs have been shown to interact with estrogen receptors, suggesting a potential area of investigation. drugbank.com

Probe DNA/RNA Binding: The planar aromatic ring and potential for hydrogen bonding suggest that the molecule could intercalate with or bind to the grooves of nucleic acids. Isothermal titration calorimetry (ITC) and spectroscopic methods could confirm and quantify such interactions.

Explore Antioxidant Mechanisms: Related Schiff base compounds synthesized from vanillin have demonstrated significant antioxidant activity. atlantis-press.comresearchgate.net Future studies on this compound could elucidate the specific mechanism of radical scavenging, potentially involving hydrogen atom transfer from the phenolic hydroxyl group.

Development of New Analytical and Characterization Techniques

The detection and quantification of this compound and its metabolites are crucial for many research applications. Standard analytical methods for related methoxyphenols include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with a Flame Ionization Detector (GC-FID). sielc.comosha.gov HPLC methods for similar compounds often utilize a reverse-phase column with a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.comsielc.com

Future work could focus on creating more sensitive, rapid, and field-deployable analytical methods:

Electrochemical Sensors: Developing sensors based on modified electrodes (e.g., with carbon nanotubes or metallic nanoparticles) could enable real-time, sensitive detection of the compound through its electrochemical oxidation.

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume, making it an attractive alternative to HPLC for analyzing complex mixtures containing the target compound.

Mass Spectrometry Imaging (MSI): For biological studies, MSI could be used to visualize the distribution of the compound and its metabolites within tissue samples, providing critical spatial information without the need for labeling.

Table 3: Example HPLC Parameters for Analysis of a Related Compound (4-Methoxyphenol)

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Primesep 100 mixed-mode | Retention and separation | sielc.com |

| Mobile Phase | Water, Acetonitrile (MeCN), Sulfuric Acid | Elution of the analyte | sielc.com |

| Detection | UV at 300 nm | Quantification | sielc.com |

| Mode | Isocratic | Consistent mobile phase composition | sielc.com |

Integration into Emerging Fields of Supramolecular Chemistry and Nanotechnology

The ability of this compound to participate in directional, non-covalent interactions makes it a promising building block for supramolecular chemistry and nanotechnology. The interplay of hydrogen bonding and π-π stacking in related molecules can guide their self-assembly into ordered, functional architectures. nih.gov

Interdisciplinary opportunities in these emerging fields include:

Design of Supramolecular Polymers: The molecule could be functionalized with additional recognition sites to act as a monomer that self-assembles into well-defined, responsive polymeric chains or networks held together by non-covalent bonds.

Functionalization of Nanomaterials: The compound could be used as a capping agent or surface ligand to modify the properties of nanoparticles (e.g., gold, quantum dots). The phenolic and amine groups can anchor the molecule to the nanoparticle surface, while the aromatic body can influence solubility and facilitate further interactions.